molecular formula C14H8O3S B1595779 9-Oxo-9H-thioxanthene-4-carboxylic acid CAS No. 51762-56-2

9-Oxo-9H-thioxanthene-4-carboxylic acid

Cat. No. B1595779
CAS RN: 51762-56-2
M. Wt: 256.28 g/mol
InChI Key: OTPIPHJWVKNZOA-UHFFFAOYSA-N
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Description

9-Oxo-9H-thioxanthene-4-carboxylic acid is a chemical compound with the molecular formula C14H8O3S . It has an average mass of 256.276 Da and a monoisotopic mass of 256.019409 Da .


Synthesis Analysis

The synthesis of 9-Oxo-9H-thioxanthene-4-carboxylic acid involves the use of triphenylphosphine at 90 - 95℃ for 7 hours . The reaction is completed after the catalyst is added dropwise and the temperature is lowered to 90 C for a period of time .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 475.6±44.0 °C at 760 mmHg . The compound has 3 hydrogen bond acceptors and 1 hydrogen bond donor . It has a polar surface area of 80 Å2 .

Scientific Research Applications

Heterocyclic Scaffold in Medicinally Significant Compounds

9H-Thioxanthen-9-ones, including 9-oxo-9H-thioxanthene-4-carboxylic acid, are vital in medicinal chemistry, serving as a common heterocyclic scaffold in biologically active and medicinally significant compounds. This class of compounds has been extensively studied for their potential in various medicinal applications due to their structural significance (Javaheri et al., 2016).

Understanding Energetics and Reactivity

A computational study focusing on xanthene and thioxanthene derivatives, including those with carboxylic acid groups at position 9, has contributed to the understanding of their energetics and reactivity. This research is crucial for developing new applications in the field of organic chemistry and medicinal chemistry (Freitas et al., 2013).

Nano-Photoinitiator in Polymerization

9-Oxo-9H-thioxanthene derivatives have been synthesized for use as nano-photoinitiators in the creation of hybrid networks for polymers. This application is particularly notable in the development of materials with enhanced thermal stability and robust polymer/filler networks, demonstrating the compound's versatility in material science (Batibay et al., 2020).

Nucleophilic Substitution Reactions

Research on the treatment of thiosalicylic acids with specific halotoluene has led to the formation of 1-halo-9H-thioxanthen-one and its isomers. The study of aromatic nucleophilic substitutions of these compounds has led to the development of various new O-, N-, and S-substituted 9H-thioxanthen-9-ones, highlighting the chemical versatility and reactivity of 9-oxo-9H-thioxanthene derivatives (Sharghi & Beni, 2008).

Photoinitiators for Oligonucleotide Synthesis

Thioxanthene derivatives, including those based on 9-oxo-9H-thioxanthene, have been studied for their photochemical activity in oligonucleotide synthesis. These compounds have shown effectiveness as photoinitiators, demonstrating their potential in the field of biochemistry and molecular biology (Shelkovnikov et al., 2011).

Safety And Hazards

The compound has a hazard statement of H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

9-oxothioxanthene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O3S/c15-12-8-4-1-2-7-11(8)18-13-9(12)5-3-6-10(13)14(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPIPHJWVKNZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50330400
Record name 9-Oxo-9H-thioxanthene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50330400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Oxo-9H-thioxanthene-4-carboxylic acid

CAS RN

51762-56-2
Record name 9-Oxo-9H-thioxanthene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50330400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-oxo-10H-dibenzo[b,e]thiopyran-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This compound was prepared by adding dropwise a solution of thioxanthene in n-butylether to a solution of n-butyllithium in hexane. The intermediate product was carbonated with dry ice and acidified with hydrochloric acid. The final product had a melting point of greater than 300° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Chen, X Liu, L Wang, J Zhao, G Zhao - Progress in Organic Coatings, 2019 - Elsevier
… The initiators were prepared by simple esterification from 2-benzoyl benzoic acid (BBA) or 9-oxo-9H-thioxanthene-4-carboxylic acid (TXA) and 2-(2-chloroacetoxy) alkyl acrylate (CRA) …
Number of citations: 14 www.sciencedirect.com
VG Kostina, IV Alexeeva, NA Lysenko… - Ukrainica …, 2020 - bioorganica.com.ua
This research was aimed at the synthesis and study of biological activity of the carboxamides of tricyclic heteroaromatic systems, acridone, phenazine and thioxanthone, containing the …
Number of citations: 6 bioorganica.com.ua

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